molecular formula C21H18N2O3S2 B2565846 N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide CAS No. 863511-37-9

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2565846
CAS No.: 863511-37-9
M. Wt: 410.51
InChI Key: PALOYMNVAULMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a naphthalene sulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation. Additionally, this compound interacts with proteins involved in the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells while sparing normal cells. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of kinase activity, resulting in the disruption of signaling pathways that promote cell growth and survival. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound may accumulate in tumor tissues due to its affinity for certain transporters expressed in cancer cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes and proteins, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with naphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Research: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Materials Science: It may be utilized in the design of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group.

Uniqueness

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other thiazole or sulfonamide derivatives.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-26-19-9-6-16(7-10-19)21-23-18(14-27-21)13-22-28(24,25)20-11-8-15-4-2-3-5-17(15)12-20/h2-12,14,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALOYMNVAULMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.